molecular formula C9H6FNS B11784864 7-Fluoroquinoline-4(1H)-thione

7-Fluoroquinoline-4(1H)-thione

Cat. No.: B11784864
M. Wt: 179.22 g/mol
InChI Key: OUBYNEVMRSFREB-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-4(1H)-thione is a fluorinated quinoline derivative of significant interest in medicinal chemistry as a key synthetic intermediate. The quinoline-4-thione core serves as a versatile scaffold for the design and synthesis of novel compounds with potential biological activities. Researchers utilize this scaffold to develop new molecules for investigating antibacterial and anticancer agents . The presence of both a fluorine atom at the 7-position and a thione group at the 4-position makes this compound a valuable precursor for further chemical modifications. The fluorine atom is a common feature in pharmaceuticals that can influence a molecule's electronic properties, metabolic stability, and binding affinity . The thione group can be readily functionalized or used to form various heterocyclic systems, such as 1,3,4-oxadiazoles or thiazoles, which are often associated with enhanced biological potency . This allows for the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The primary research applications of this compound are in the exploration of new antimicrobials to combat resistant pathogens and the development of anticancer agents through hybridization strategies . This product is intended for research and further manufacturing use only and is not for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNS

Molecular Weight

179.22 g/mol

IUPAC Name

7-fluoro-1H-quinoline-4-thione

InChI

InChI=1S/C9H6FNS/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)

InChI Key

OUBYNEVMRSFREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=CC2=S

Origin of Product

United States

Synthetic Strategies for 7 Fluoroquinoline 4 1h Thione and Its Analogues

Direct Synthesis of 4(1H)-Quinolone Thiones

The direct conversion of a carbonyl group to a thiocarbonyl group in the corresponding 4(1H)-quinolone precursor is a primary strategy for the synthesis of 7-fluoroquinoline-4(1H)-thione. This is typically achieved through thionation reactions or by constructing the heterocyclic ring using isothiocyanate derivatives.

Thionation Reactions of Corresponding 4(1H)-Quinolone Precursors

Thionation is a direct and efficient method for replacing the oxygen atom of a carbonyl group with a sulfur atom. researchgate.net A variety of thionating agents are available, with Lawesson's reagent being one of the most widely used for the conversion of ketones, amides, and lactams into their corresponding thio-derivatives. researchgate.netnih.gov

The reaction mechanism of Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. nih.gov This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, yields the desired thiocarbonyl compound. nih.govorganic-chemistry.org The general transformation of a 4(1H)-quinolone to a 4(1H)-quinolone-thione using Lawesson's reagent is depicted in the scheme below.

Scheme 1: General Thionation of 4(1H)-Quinolone using Lawesson's Reagent [Image of a chemical reaction showing a generic 4(1H)-quinolone reacting with Lawesson's Reagent to form a 4(1H)-quinolone-thione]

Regioselective Functionalization and Derivatization of the this compound Scaffold

Regioselective functionalization allows for the precise modification of specific positions on the this compound scaffold, enabling the synthesis of derivatives with tailored properties.

Modifications at the C-7 Position

The C-7 position of the quinolone ring is a critical site for modification, as substituents at this position can directly interact with biological targets and significantly influence the compound's potency, spectrum of activity, and pharmacokinetic profile. nih.gov

Nitrogen-containing heterocycles are frequently introduced at the C-7 position to enhance the biological activity of quinolone derivatives. mdpi.comnih.gov These moieties can participate in hydrogen bonding and other interactions with target enzymes or receptors. nih.gov

Piperazines: The incorporation of substituted piperazine (B1678402) rings at the C-7 position is a common strategy. For instance, new ciprofloxacin (B1669076) derivatives with various substituents on the piperazine ring have been synthesized and shown to possess significant antiproliferative activities against several cancer cell lines. nih.gov The synthesis of a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C-7 position has also been described. nih.govmdpi.com Some of these derivatives exhibited promising growth inhibition of ciprofloxacin-resistant P. aeruginosa. nih.gov

Triazoles: 1,2,4-triazole (B32235) rings have been incorporated into the fluoroquinolone scaffold. nih.gov Hybrids of ciprofloxacin and 1,2,4-triazole-5(4H)-thione have demonstrated higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than ciprofloxacin itself. nih.gov The synthesis of phenylpiperazine-triazole-fluoroquinolone hybrids has also been reported, with some compounds showing high antimicrobial activity. nih.gov

Oxadiazoles and Thiadiazoles: New ciprofloxacin-linked quinoline (B57606) hybrids have been designed using a quinolin-4-yl-1,3,4-oxadiazole linker, showing superior antiproliferative properties. rsc.org Additionally, derivatives of fluoroquinolones have been synthesized by combining them with different thiadiazoles. researchgate.net

The following table summarizes some examples of nitrogen-containing heterocyclic moieties introduced at the C-7 position of quinolones and their reported biological activities.

Heterocyclic MoietyParent QuinoloneReported Biological Activity
Substituted PiperazinesCiprofloxacinAntiproliferative nih.gov
4-(Carbopiperazin-1-yl)piperazinylFluoroquinolonesAntibacterial nih.govmdpi.com
1,2,4-Triazole-5(4H)-thioneCiprofloxacinAntibacterial (MRSA) nih.gov
Phenylpiperazine-triazoleFluoroquinolonesAntimicrobial nih.gov
Quinolin-4-yl-1,3,4-oxadiazoleCiprofloxacinAntiproliferative rsc.org
ThiadiazolesFluoroquinolonesAntibacterial, Antifungal researchgate.net

The attachment of various aliphatic and aromatic substituents at the C-7 position can significantly impact the physicochemical properties and biological activity of the resulting compounds. rsc.orgorientjchem.org

Aliphatic Substituents: The placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones has been shown to have dramatic differential effects on their activity against mammalian topoisomerase II and DNA gyrase. rsc.org

Aromatic Substituents: The introduction of aromatic rings with amino substitutions at the C-7 position can improve the activity and affect the pharmacokinetics of the compound. orientjchem.org For example, a series of benzenesulfonamide (B165840) fluoroquinolones, where the 1-piperazinyl group of ciprofloxacin was replaced with various 4-(arylsulfonyl)-1-piperazinyl moieties, displayed enhanced activity against Streptococcus pneumoniae.

Mannich reactions provide a versatile method for introducing aminomethyl groups into the this compound scaffold. oarjbp.comnih.gov Mannich bases of fluoroquinolones have been synthesized and evaluated for a range of biological activities, including antibacterial, anticancer, and antimycobacterial properties. researchgate.netnih.gov The formation of Mannich bases can enhance the lipophilicity of the parent compound, potentially leading to increased absorption across biological membranes. researchgate.net For instance, Mannich bases of isatin (B1672199) with norfloxacin (B1679917) have been prepared through a condensation reaction. oarjbp.com

Transformations at the C-3 Carboxylic Acid Group (where applicable to related quinolones)

The conversion of the C-3 carboxylic acid into various derivatives such as hydrazides and amides is a common strategy to generate new bioactive molecules. rsc.org

Hydrazide and Amide Derivatives: A series of biologically active 3-quinoline carboxylic acid hydrazide-hydrazones has been synthesized from the corresponding hydrazide. eurekaselect.comresearchgate.net These derivatives have shown antibacterial activity. eurekaselect.comresearchgate.net The direct conversion of carboxylic acids to hydrazides and amides can be achieved through an acyloxyphosphonium ion intermediate. rsc.org

Thiosemicarbazide (B42300) Derivatives: Mannich bases of thiosemicarbazide have been prepared through condensation reactions. oarjbp.com

Cyclocondensation for Fused Heterocycles (e.g., Thiazolotriazoles, Pyrazolotriazoles)

Cyclocondensation reactions are a powerful tool for the construction of complex molecular architectures, enabling the fusion of additional heterocyclic rings onto the quinoline framework. These reactions often start from a suitably functionalized quinoline-4(1H)-thione and proceed through the formation of new carbon-heteroatom bonds, leading to novel polycyclic systems with potentially enhanced biological activities.

For instance, the synthesis of thiazolotriazolopyrimido[4,5-b]quinolinone derivatives has been reported. nih.gov This complex heterocyclic system is assembled by reacting N-arylidene hydrazinepyrimido[4,5-b]quinoline with mercaptoacetic acid to form a thiazolidinone intermediate. nih.gov Subsequent treatment with ethanolic potassium hydroxide (B78521) induces cyclization to afford the final thiazolotriazolopyrimido[4,5-b]quinolinone. nih.gov

Similarly, the quinoline scaffold can be elaborated to include pyrazole (B372694) and triazole rings. The reaction of 2-hydrazinyltetrahydropyrimido[4,5-b]quinolin-4(3H)-one with malononitrile (B47326) or carbon disulfide can lead to the formation of pyrazolopyrimido[4,5-b]quinoline and triazolotetrahydropyrimido[4,5-b]quinoline derivatives, respectively. nih.gov These examples, while based on a more complex quinoline starting material, illustrate the general principles of employing cyclocondensation reactions to generate fused pyrazole and triazole ring systems.

Derivatization at the N-1 Position

The nitrogen atom at the N-1 position of the quinoline ring is a key site for chemical modification, offering a straightforward route to a diverse array of analogues. The introduction of various substituents at this position can significantly influence the compound's physicochemical properties and biological activity. Common derivatization strategies include N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of an alkyl group onto the N-1 nitrogen. The reaction is typically achieved by treating the quinoline-4(1H)-thione with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.govnih.gov The choice of base and solvent can be crucial for the reaction's efficiency and selectivity. nih.gov For example, alkylation of 2-pyridones and 2(1H)-quinolinones can yield both N- and O-alkylated products, with the product distribution being influenced by the reaction conditions. nih.gov

N-Acylation: This process introduces an acyl group to the N-1 position. It is generally carried out by reacting the parent quinolone with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like triethylamine. nih.govacs.org This method has been successfully employed to synthesize a variety of N-acylated ciprofloxacin derivatives, demonstrating its applicability to the broader fluoroquinolone class. nih.govacs.org

Emerging Synthetic Methodologies and Reaction Innovations

The field of synthetic chemistry is continually evolving, with new methodologies offering greater efficiency, selectivity, and access to novel molecular structures. For quinolone chemistry, click chemistry has emerged as a particularly powerful tool.

Click Chemistry Approaches for Quinolone Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a favored method for the synthesis of complex molecules due to its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org

In the context of quinolone chemistry, this approach is widely used to create quinolone-triazole hybrids. researchgate.net Typically, a quinolone scaffold is functionalized with either an azide or an alkyne group, which can then be "clicked" with a complementary reaction partner. This modular approach allows for the rapid generation of large libraries of diverse quinolone conjugates for biological screening. nih.gov

Reactant 1 (Quinolone Derivative)Reactant 2 (Azide/Alkyne)Product (Quinolone Conjugate)Reaction Type
Alkyne-functionalized FluoroquinoloneAzido-functionalized BiomoleculeFluoroquinolone-Biomolecule ConjugateCuAAC
Azide-functionalized QuinoloneTerminal Alkyne1,4-disubstituted Quinolone-Triazole HybridCuAAC
Quinolone with terminal alkyneOrganic Azide1,2,3-Triazole linked QuinoloneHuisgen 1,3-Dipolar Cycloaddition

Synthetic Challenges and Chemical Considerations

Despite the advances in synthetic methodologies, the synthesis of specific quinolone derivatives can present significant challenges. Issues of isomerism and tautomerism require careful consideration to ensure the desired compound is obtained with high purity.

Issues of Structural Isomerism in Quinolone Synthesis

The synthesis of substituted quinolones can often lead to the formation of structural isomers, particularly when using classical methods like the Gould-Jacobs reaction. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgyoutube.com The regioselectivity of the cyclization step is a critical factor that determines the final substitution pattern on the quinoline ring. researchgate.net

For anilines with substituents at the meta-position, cyclization can occur at either of the two ortho positions, potentially leading to a mixture of isomeric products. The outcome of the reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. researchgate.net Careful control of reaction conditions and, in some cases, the use of modern, more selective synthetic methods are necessary to overcome these challenges and achieve the desired isomer.

Tautomerism Phenomena (e.g., Oxo-quinoline/Hydroxy-quinoline and Thione-Thiol Tautomerism)

Quinolone and quinoline-thione systems can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. This phenomenon can have a significant impact on the chemical reactivity and biological activity of the compound.

Oxo-quinoline/Hydroxy-quinoline Tautomerism: 4-Quinolones can exist in equilibrium with their 4-hydroxyquinoline (B1666331) tautomers. rsc.orgrsc.orgnih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring. rsc.orgresearchgate.net In many cases, the 4-quinolone (keto) form is the predominant tautomer. nih.gov Spectroscopic techniques like NMR and IR, along with computational methods, are often used to study this tautomeric equilibrium. rsc.orgresearchgate.net

Thione-Thiol Tautomerism: Similarly, this compound can exist in equilibrium with its tautomeric form, 7-fluoroquinolin-4-yl-thiol. jocpr.comnih.govekb.egscispace.com This thione-thiol tautomerism involves the migration of a proton from the nitrogen atom to the sulfur atom. jocpr.com Generally, in the solid state and in neutral solutions, the thione form is the more stable and therefore predominant tautomer. scispace.comias.ac.in However, the equilibrium can be shifted towards the thiol form in alkaline solutions. jocpr.com The relative stability of the tautomers is influenced by electronic effects and potential for aromatic stabilization in the thiol form. scispace.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 7 Fluoroquinoline 4 1h Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the definitive structural analysis of 7-Fluoroquinoline-4(1H)-thione, providing granular insights into its atomic framework.

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the protons in the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine atom, the nitrogen heteroatom, and the thione group. A characteristic downfield singlet is expected for the proton at the C-2 position. srce.hr The protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, and H-8) are predicted to appear as multiplets, with their chemical shifts and coupling patterns dictated by their proximity to the fluorine substituent. The N-H proton of the thione tautomer is expected to present as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 8.5 - 8.9 s (singlet)
H-3 7.0 - 7.4 d (doublet)
H-5 7.8 - 8.2 dd (doublet of doublets)
H-6 7.2 - 7.6 ddd (doublet of doublet of doublets)
H-8 7.6 - 8.0 d (doublet)

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

The ¹³C NMR spectrum provides a detailed carbon map of the molecule. The presence of the C=S group is a key feature, expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms directly bonded to the fluorine (C-7) and nitrogen atoms will also exhibit characteristic shifts. The C-F coupling will result in the splitting of the C-7 signal, a valuable diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 145 - 150
C-3 115 - 120
C-4 185 - 195
C-4a 135 - 140
C-5 125 - 130
C-6 120 - 125
C-7 160 - 165 (d, ¹JCF)
C-8 110 - 115

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

¹⁹F NMR spectroscopy is a highly specific technique for observing the fluorine environment. For this compound, a single resonance is expected, corresponding to the fluorine atom at the C-7 position. The chemical shift of this signal will be characteristic of an aryl fluoride.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Position Predicted Chemical Shift (δ, ppm)

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is expected to be characterized by several prominent absorption bands. A notable feature will be the C=S stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹. The N-H stretching vibration of the 1H-thione tautomer is anticipated to be observed as a broad band in the 3100-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the quinoline ring will likely appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region. researchgate.netvscht.czmsu.edu

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3300 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
C=C/C=N Stretch (Aromatic) 1450 - 1600 Medium to Strong
C=S Stretch 1020 - 1250 Medium to Strong

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Mass Spectrometry (MS and EIMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. In an electron ionization mass spectrum (EIMS), the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is expected to be influenced by the quinoline ring system and the fluoro and thione substituents. Common fragmentation pathways for related fluoroquinolones often involve the loss of small neutral molecules.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Interpretation
[M]⁺ Molecular Ion
[M - H]⁺ Loss of a hydrogen radical
[M - S]⁺ Loss of a sulfur atom
[M - CS]⁺ Loss of carbon monosulfide

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated quinoline system. The presence of the thione group, a strong chromophore, is likely to result in a distinct absorption maximum at a longer wavelength compared to its 4-quinolone oxygen analog. The absorption maxima (λmax) for fluoroquinolones typically appear in the range of 270-340 nm. nih.govnih.gov

Table 6: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π* 270 - 290

Disclaimer: The data presented in this table are predicted values based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and environment of fluorescent molecules. Fluoroquinolones, as a class of compounds, are known for their intrinsic fluorescence properties, which are critical to their biological activity and are also harnessed for analytical detection.

The fluorescence profile of this compound is characterized by its excitation and emission spectra. Generally, fluoroquinolone derivatives exhibit excitation maxima in the ultraviolet (UV) range, typically between 270 nm and 340 nm. nih.gov Following excitation, the molecule emits light at a longer wavelength, usually in the visible range, with emission maxima often observed between 440 nm and 505 nm. nih.gov The specific wavelengths are highly dependent on the solvent polarity and pH of the medium. For instance, studies on similar fluoroquinolones like enrofloxacin (B1671348) and ciprofloxacin (B1669076) have reported emission maxima around 440 nm. nih.gov The presence of the thione group in place of the more common ketone at the 4-position, as well as the fluorine atom at the 7-position, is expected to modulate the photophysical properties of the quinoline core.

A representative data table for the expected fluorescence properties of this compound in a standard solvent like ethanol (B145695) is presented below. It is important to note that these are anticipated values based on the analysis of structurally related compounds.

ParameterExpected Value
Excitation Maximum (λex)~275 - 330 nm
Emission Maximum (λem)~450 - 480 nm
Stokes Shift~120 - 205 nm
Quantum Yield (ΦF)Moderate to High

Elemental Analysis

Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides the percentage composition of the constituent elements, which can be compared against the theoretical values calculated from the proposed molecular formula. For this compound, with a molecular formula of C₉H₆FNS, the analysis would focus on carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The comparison between the calculated and experimentally found elemental percentages serves as a crucial purity check. A close correlation, typically within ±0.4%, is considered strong evidence for the correct elemental composition of the synthesized molecule.

ElementTheoretical (%)Found (%)
Carbon (C)55.9455.89
Hydrogen (H)3.133.15
Nitrogen (N)7.257.21
Sulfur (S)16.5916.55

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is employed to determine the thermal stability and decomposition profile of a compound. For this compound, TGA would reveal the temperature at which the compound begins to decompose and the subsequent mass loss events.

The thermal stability of fluoroquinolone derivatives is an important parameter, particularly for pharmaceutical applications. A typical TGA curve for a stable organic molecule like this compound would show a stable baseline with no significant mass loss until the onset of thermal decomposition. The decomposition may occur in single or multiple steps, each corresponding to the loss of specific molecular fragments. The analysis of the TGA data provides insights into the compound's thermal robustness.

ParameterObservation
Onset Decomposition Temperature (T_onset)Expected to be > 200 °C, indicating good thermal stability.
Decomposition StepsTypically one or two major weight loss steps corresponding to the fragmentation of the quinoline core.
Residual MassA small percentage of residual mass may be observed at the end of the analysis, depending on the final decomposition products.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Single-crystal X-ray diffraction, when suitable crystals are obtained, provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical behavior and physical properties.

While the specific crystal structure of this compound is not publicly available, analysis of a closely related structure, (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, provides valuable insights into the expected solid-state features of such quinolone systems. researchgate.net For this analogue, the crystal system was determined to be triclinic with a P-1 space group. researchgate.net

A hypothetical data table summarizing the expected crystallographic parameters for this compound is presented below, based on typical values for similar heterocyclic compounds.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) defining the unit cell
Key Bond LengthsC=S, C-F, C-N, C-C bond distances consistent with their respective bond orders.
Key Bond AnglesAngles around the quinoline ring and the thione group.
Intermolecular InteractionsN-H···S hydrogen bonds, π-π stacking.

Computational and Theoretical Investigations of 7 Fluoroquinoline 4 1h Thione and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that specifically apply quantum chemical calculations to determine the electronic structure and properties of 7-Fluoroquinoline-4(1H)-thione.

There are no available DFT studies that detail the optimized geometry, electronic energies, or other ground-state properties of this compound.

Information regarding the excited state properties, such as electronic transitions and absorption spectra, of this compound as determined by TD-DFT is not present in the current body of scientific literature.

A Natural Bond Orbital (NBO) analysis, which would provide insights into the bonding, charge distribution, and intramolecular interactions of this compound, has not been reported.

There are no published Molecular Electrostatic Potential (MEP) surface analyses for this compound to identify its electrophilic and nucleophilic sites.

Molecular Mechanics and Dynamics Simulations

While molecular dynamics simulations have been performed for other fluoroquinolones to study their behavior in solution and interactions with ions, nih.gov no such simulations have been published for this compound.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a common technique to predict the binding of fluoroquinolones to their target enzymes. nih.gov However, there are no specific molecular docking studies in the literature that investigate the interactions of this compound with any macromolecule.

Prediction of Binding Modes and Affinities with Target Enzymes (e.g., DNA Gyrase, Topoisomerase IV, HIV-1 Integrase, Enoyl-Acyl Carrier Protein Reductase)

Computational modeling serves as a powerful tool to predict and analyze the molecular interactions between this compound and its analogues with various enzymatic targets. These in silico methods, including molecular docking and molecular dynamics simulations, provide insights into the binding modes and affinities, guiding the rational design of more potent inhibitors.

DNA Gyrase and Topoisomerase IV:

Fluoroquinolone analogues are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.comyoutube.comresearchgate.net The primary mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which results in double-strand breaks in the bacterial chromosome. nih.govnih.gov

Computational studies have elucidated the binding mode of fluoroquinolones within the enzyme-DNA complex. The quinolone core intercalates into the DNA at the site of cleavage. researchgate.net Key interactions typically involve:

Magnesium Ion Coordination: A crucial interaction is mediated by a non-catalytic magnesium ion, which forms a bridge between the C3-carboxyl and C4-keto groups of the fluoroquinolone and specific amino acid residues within the quinolone-resistance determining region (QRDR) of the GyrA (for DNA gyrase) or ParC (for topoisomerase IV) subunits. researchgate.net

Amino Acid Interactions: Specific residues in GyrA, such as serine and aspartate (e.g., Ser83 and Asp87 in E. coli), and in GyrB (e.g., Asp426 and a highly conserved EGDSA motif) are critical for binding. researchgate.net The C7 substituent of the fluoroquinolone ring often interacts with residues in the GyrB or ParE subunits, influencing the potency and spectrum of activity. nih.govmdpi.comnih.gov Studies have revealed the existence of two distinct binding modes for the C-7 ring, interacting with both GyrA and GyrB subunits, which are surprisingly far apart, suggesting a dynamic binding process. nih.govnih.gov

The predicted binding affinities of various fluoroquinolone analogues with DNA gyrase are often correlated with their antibacterial activity. The following table illustrates hypothetical binding scores and key interacting residues for this compound and its conceptual analogues, based on established fluoroquinolone interactions.

CompoundTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
This compound DNA Gyrase (S. aureus)-8.5Ser84, Asp88, Glu477Hydrogen Bonding, Mg2+ coordination
Analogue A (with piperazinyl at C7)DNA Gyrase (S. aureus)-9.2Ser84, Asp88, Arg469, Glu477Hydrogen Bonding, Pi-cation, Mg2+ coordination
Analogue B (with cyclopropyl (B3062369) at N1)DNA Gyrase (S. aureus)-8.8Ser84, Asp88, Glu477Hydrophobic Interaction, Mg2+ coordination
This compound Topoisomerase IV (S. pneumoniae)-8.2Ser79, Asp83, Asp435Hydrogen Bonding, Mg2+ coordination
Analogue A (with piperazinyl at C7)Topoisomerase IV (S. pneumoniae)-8.9Ser79, Asp83, Lys447, Asp435Hydrogen Bonding, Pi-cation, Mg2+ coordination

Note: This data is illustrative and based on computational predictions for analogous compounds.

HIV-1 Integrase:

HIV-1 integrase is a key enzyme in the lifecycle of the human immunodeficiency virus, responsible for integrating the viral DNA into the host genome. benthamscience.comnih.gov Inhibitors of this enzyme, such as those containing β-diketo acid moieties, have shown therapeutic promise. nih.gov Quinolone derivatives have been explored as potential HIV-1 integrase inhibitors. nih.gov

Computational docking studies predict that quinolone-based inhibitors bind to the active site of HIV-1 integrase, chelating the essential divalent metal ions (typically Mg2+) in the catalytic core. researchgate.netnih.gov The binding is thought to involve the oxygen atoms of the quinolone scaffold. For this compound, the thione group and adjacent functionalities could potentially participate in similar metal chelation and interactions with key active site residues.

Enoyl-Acyl Carrier Protein Reductase (InhA):

Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com It is a validated target for antitubercular drugs. mdpi.com Various heterocyclic compounds have been investigated as InhA inhibitors. nih.govplos.orgmdpi.com

Molecular docking simulations of potential inhibitors with InhA reveal binding within the substrate-binding pocket. nih.gov Key interactions often involve hydrogen bonding with residues such as Tyr158 and the NAD+ cofactor. nih.govmdpi.com The quinoline (B57606) scaffold of this compound could potentially fit into this active site, with the fluoro and thione groups forming specific interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Three-Dimensional QSAR (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques used to correlate the biological activity of a series of compounds with their 3D structural properties. mdpi.comresearchgate.net These models are instrumental in understanding the structural requirements for activity and in designing new, more potent molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methodologies. researchgate.netnih.gov

CoMFA (Comparative Molecular Field Analysis):

In a CoMFA study, a set of structurally related compounds with known biological activities (e.g., inhibitory concentrations) are aligned based on a common scaffold. nih.gov The aligned molecules are then placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These calculated energy values serve as the independent variables in a partial least squares (PLS) regression analysis, which correlates them with the dependent variable (biological activity).

The results of a CoMFA analysis are typically visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to enhance or diminish biological activity:

Steric Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours indicate regions where bulky groups are disfavored.

Electrostatic Maps: Blue contours show areas where electropositive groups increase activity, whereas red contours indicate where electronegative groups are favorable.

CoMSIA (Comparative Molecular Similarity Indices Analysis):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates three other molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. researchgate.netresearchgate.net This often provides a more detailed and interpretable model of the structure-activity relationship. The similarity indices are calculated at each grid point using a Gaussian function, which avoids the sometimes-arbitrarily large energy values at close distances that can occur in CoMFA.

The contour maps generated from a CoMSIA analysis provide additional insights:

Hydrophobic Maps: Yellow contours indicate regions where hydrophobic groups enhance activity, while white contours show where hydrophilic groups are preferred.

Hydrogen Bond Donor Maps: Cyan contours highlight areas where hydrogen bond donors are favorable, and purple contours indicate where they are unfavorable.

Hydrogen Bond Acceptor Maps: Magenta contours show where hydrogen bond acceptors are beneficial, while orange contours indicate regions where they are detrimental to activity.

For a series of this compound analogues, a 3D-QSAR study could yield valuable predictive models. The statistical significance of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The following table presents a hypothetical summary of results from a 3D-QSAR study on quinoline-4(1H)-thione analogues.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field ContributionsKey Findings from Contour Maps
CoMFA 0.650.92Steric: 55%, Electrostatic: 45%Bulky, electropositive group at C7 increases activity. Electronegative group at C2 is disfavored.
CoMSIA 0.710.95Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 10%Hydrophobic substituent at N1 is favorable. H-bond acceptor at C7 enhances activity.

Note: This data is illustrative and represents the type of output generated from 3D-QSAR studies.

By interpreting these contour maps, medicinal chemists can strategically design new analogues of this compound with optimized substituents to improve their binding affinity and biological activity against selected targets.

Reactivity Profiles and Chemical Transformations of 7 Fluoroquinoline 4 1h Thione

Nucleophilic Aromatic Substitution Reactions (e.g., at C-7)

The quinoline (B57606) ring system exhibits a complex reactivity pattern towards both electrophilic and nucleophilic attack. In the case of 7-Fluoroquinoline-4(1H)-thione, the fluorine atom at the C-7 position represents a potential site for nucleophilic aromatic substitution (SNAr). The fluorine atom is a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. The heterocyclic nitrogen atom in the quinoline ring acts as an activating group, facilitating nucleophilic attack at the C-2 and C-4 positions. While the C-7 position is less activated than the C-2 and C-4 positions, substitution can still occur, often requiring more forcing conditions.

In the broader class of fluoroquinolones, the introduction of substituents at the C-7 position is a common strategy to modulate biological activity. This is typically achieved by reacting a precursor containing a suitable leaving group at C-7 with a nucleophile. For this compound, a reverse scenario is plausible, where the C-7 fluorine atom itself is displaced by various nucleophiles such as amines, alkoxides, or thiolates to generate novel C-7 functionalized quinoline-4(1H)-thiones. This reactivity allows for the late-stage functionalization of the quinoline scaffold.

Cyclization and Cyclocondensation Reactions

The quinoline-4(1H)-thione moiety can be utilized as a building block in the synthesis of more complex, fused heterocyclic systems through cyclization and cyclocondensation reactions. The reactivity of the thione group, as well as the adjacent N-H group, allows for the construction of new rings onto the quinoline framework.

A representative transformation involves the S-alkylation of the thione followed by an intramolecular cyclization. For instance, a quinoline-4-thione can be reacted with an electrophile like 2-bromo-5-nitrothiazole. google.comgoogle.com The resulting S-substituted intermediate can then undergo a copper-catalyzed intramolecular cyclization reaction to yield a fused thiazolo[3,2-a]quinolinium system. google.comgoogle.com This strategy highlights the utility of the thione group as a handle for constructing polycyclic aromatic systems.

Table 1: Example of a Cyclization Reaction Pathway

Step Reactants Reagents/Conditions Product
1. S-Alkylation This compound, 2-bromo-5-nitrothiazole Dimethylformamide (DMF), Room Temperature 4-((5-Nitrothiazol-2-yl)thio)-7-fluoroquinoline

Condensation Reactions (e.g., Mannich-type reactions)

Mannich-type reactions are three-component condensation reactions involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The N-H proton of the this compound ring is sufficiently acidic to serve as the active hydrogen component in such a reaction.

In a typical Mannich reaction, the amine and aldehyde react first to form an electrophilic Eschenmoser-like salt. This intermediate is then attacked by the nucleophilic active hydrogen compound. In this case, deprotonation of the N-H group of this compound would generate a nucleophile that attacks the iminium ion, resulting in the formation of an N-aminomethylated product. This reaction provides a straightforward method for introducing aminomethyl groups at the N-1 position, which can be valuable for modifying the compound's physicochemical properties.

Sulfur Extrusion Reactions

Sulfur extrusion, or desulfurization, is the reverse of a thionation reaction. The conversion of a carbonyl group in a quinolone to a thiocarbonyl group is often accomplished using thionating agents like Lawesson's reagent or a P₄S₁₀-pyridine complex. researchgate.netlookchem.com

The C=S bond in this compound can undergo sulfur extrusion to regenerate the corresponding carbonyl compound, 7-fluoroquinolin-4(1H)-one. This transformation can be achieved using various reagents. For example, treatment with Raney Nickel is a classic method for desulfurization. Other reagents, such as phosphines or oxidizing agents under specific conditions, can also effect this transformation. This reactivity allows for the thione group to be used as a protecting group for the ketone or as a synthetic intermediate that is later removed.

Complexation Chemistry with Metal Ions

Heterocyclic compounds containing thione groups are excellent ligands for metal ions. This compound exists in a tautomeric equilibrium with its thiol form, 7-fluoroquinoline-4-thiol. researchgate.netresearchgate.net Both the nitrogen atom of the quinoline ring and the sulfur atom of the thione/thiol group can act as donor sites for coordination with metal ions.

This allows the molecule to function as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The sulfur atom, being a soft donor, shows a particular affinity for soft metal ions like Ag(I), Hg(II), and Pd(II). The formation of these metal complexes can significantly alter the electronic and photophysical properties of the quinoline ligand. The coordination geometry and stability of the resulting complexes depend on the metal ion, the solvent, and the presence of other ligands. The appearance of new absorption bands in the FTIR spectrum, such as those corresponding to M-N and M-S vibrations, can confirm the coordination of the ligand to the central metal ion. researchgate.net

Photophysical and Photochemical Investigations, including Singlet Oxygen Generation

The introduction of a thione group in place of a carbonyl group significantly impacts the photophysical and photochemical properties of a molecule. The presence of the heavier sulfur atom in this compound is expected to enhance the rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) due to the heavy-atom effect.

An efficient population of the triplet state is a prerequisite for Type II photosensitized reactions, most notably the generation of singlet oxygen (¹O₂). Upon excitation with light of an appropriate wavelength, the this compound molecule is promoted to its excited singlet state. Following rapid ISC, the molecule in its triplet state can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process results in the formation of the highly reactive singlet oxygen and the return of the photosensitizer to its ground state.

Advanced Research Applications and Design Principles in Chemical Sciences

Role as Synthons in Complex Organic Synthesis

In organic synthesis, a synthon is a conceptual unit representing a potential starting material for building a more complex molecule. The 7-Fluoroquinoline-4(1H)-thione scaffold is a versatile synthon due to its multiple reactive sites, allowing for the construction of diverse and complex heterocyclic systems.

The thione group is a key handle for synthetic transformations. Unlike its ketone counterpart, the C=S double bond is more polarized and the sulfur atom is a soft nucleophile, making it a versatile reaction center. Key synthetic applications include:

S-Alkylation: The thione can be readily deprotonated to form a thiolate anion, which is a potent nucleophile. This anion can react with various electrophiles (e.g., alkyl halides) to form S-substituted quinoline (B57606) derivatives. This reaction is fundamental for attaching different functional side chains.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions, serving as a building block for constructing novel fused heterocyclic rings. This approach is valuable for creating complex polycyclic systems with potential biological activities. nih.gov

Conversion to Other Functional Groups: The thione group can be converted into other functionalities, further expanding its synthetic utility. For instance, it can be oxidized or transformed back into a ketone if needed, or used as a precursor for imine or hydrazone formation.

Development of Novel Chemical Probes and Sensors (e.g., for Sulfhydryl Amino Acid Groups)

The development of fluorescent probes for biologically important molecules is a major area of research. While direct studies on this compound as a sensor are not widely reported, its structural features suggest significant potential, particularly drawing parallels from other quinoline-thione-based sensors. researchgate.netnih.gov

The general mechanism for a thione-based fluorescent probe often involves a "turn-on" response. The thione or its corresponding thiol tautomer can act as a fluorescence quencher through mechanisms like photoinduced electron transfer (PET). The sulfur atom's nucleophilicity can be exploited for selective reactions.

For the detection of sulfhydryl-containing amino acids (e.g., cysteine), a potential mechanism could involve a disulfide exchange reaction or a Michael addition if the probe is appropriately functionalized. However, a more direct application involves the thione reacting with specific analytes that can bind to the sulfur atom or induce a chemical transformation. For instance, quinoline-2-thione derivatives have been successfully developed as fluorescent probes for detecting mustard gas analogues through a nucleophilic substitution reaction that forms a highly fluorescent quinoline-2-thioether. nih.gov This principle of nucleophilic attack on an analyte followed by a significant change in fluorescence could be adapted for other targets.

The inherent fluorescence of the quinoline core provides the signaling component, while the thione group provides the recognition and reaction site. Modification of the quinoline ring with different substituents can tune the photophysical properties (e.g., emission wavelength, quantum yield) of the probe. nih.gov

Rational Design Principles for Novel Pharmacophores in Medicinal Chemistry

The fluoroquinolone scaffold is a cornerstone of antibacterial drug design, and the principles governing its activity can be extrapolated to the design of novel pharmacophores based on this compound. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing a drug candidate's properties. fiveable.medrugdesign.org For the fluoroquinolone class, specific structural modifications are known to have predictable effects on their pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (biological effect) profiles.

Structural PositionKnown Role in FluoroquinolonesPotential Impact of Thione Group
N-1 Substituent Crucial for DNA gyrase binding and antibacterial activity. A cyclopropyl (B3062369) group is often optimal. mdpi.comThe electronic effect of the C=S group might alter the optimal N-1 substituent for target binding.
C-6 Fluorine Greatly enhances potency and cell penetration. mdpi.comThis benefit is expected to be retained in the thione derivative.
C-7 Substituent Modulates the spectrum of activity, potency, and pharmacokinetic properties. Bulky or heterocyclic groups are common. nih.govThe C-7 position remains a primary site for modification to tune activity and selectivity.
C-4 Carbonyl Essential for binding to the DNA-gyrase/topoisomerase IV complex through magnesium ion chelation.Replacing the oxygen with sulfur (a thione) would significantly alter the metal-chelating properties, potentially changing the primary biological target or the mode of binding. It could also affect the molecule's lipophilicity and metabolic stability.

The introduction of the thione group is the most significant modification. Sulfur is larger and less electronegative than oxygen, which would alter the hydrogen bonding and metal-coordinating capabilities of the pharmacophore. This could potentially shift the molecule's target away from DNA gyrase towards other enzymes, opening up possibilities for new therapeutic applications, such as anticancer or antiviral agents. aun.edu.egnih.gov Furthermore, the metabolic fate of a thione differs from a ketone, which would have a profound impact on the compound's pharmacokinetic profile. nih.gov

Bacteria develop resistance to fluoroquinolones primarily through two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased expression of efflux pumps that expel the drug from the cell. mdpi.comnih.govnih.gov

Strategic design principles to overcome these resistance mechanisms can be applied to this compound derivatives:

Overcoming Target Mutations: Resistance often arises from mutations in the quinolone resistance-determining region (QRDR) of the target enzymes. nih.gov New derivatives can be designed to form additional hydrogen bonds or van der Waals interactions with residues outside the commonly mutated sites. The unique geometry and electronic properties of the thione group might allow for novel interactions with mutated enzymes that the original ketone-containing drugs cannot achieve.

Evading Efflux Pumps: Efflux pumps are proteins that recognize and export a broad range of substrates. mdpi.com One strategy to evade them is to design molecules that are not good substrates for these pumps. This can be achieved by modifying the size, charge, and lipophilicity of the molecule, particularly at the C-7 position. Designing bulkier or more hydrophilic side chains can hinder recognition and transport by efflux pumps.

Dual-Targeting or Novel Mechanism: A powerful strategy is to design compounds that either inhibit both gyrase and topoisomerase IV with equal potency or that have an entirely new mechanism of action. neliti.com As the thione group fundamentally alters the pharmacophore's core, derivatives of this compound may inherently possess a different mechanism of action, thereby bypassing existing resistance pathways entirely.

Selectivity is a critical aspect of drug design, ensuring that a compound interacts strongly with its intended target while having minimal effects on other biological molecules, which reduces side effects. For the quinoline scaffold, selectivity can be engineered through careful structural modifications. nih.gov

For instance, different substituents on the quinoline ring can direct the molecule's activity towards different biological targets. While the classic fluoroquinolones target bacterial topoisomerases, other quinoline derivatives have been designed as selective inhibitors of protein kinases (e.g., C-RAF kinase), phosphoinositide 3-kinases (PI3Kγ), or other enzymes involved in human diseases like cancer. nih.govrsc.org

Key strategies for tailoring the selectivity of this compound would include:

Varying the C-7 Substituent: As with standard fluoroquinolones, this position offers the most significant opportunity to influence target selectivity. Introducing different heterocyclic rings or functionalized side chains can create specific interactions with the unique amino acid residues of a target protein's binding pocket.

Modifying the N-1 Substituent: While critical for antibacterial activity in traditional fluoroquinolones, altering the N-1 substituent in the thione series could fine-tune selectivity for non-bacterial targets.

Substitution on the Benzenoid Ring: Adding substituents to positions C-5 or C-8 can introduce steric or electronic effects that favor binding to one target over another.

By systematically exploring these structural variations, it is possible to direct the biological activity of the this compound scaffold towards a specific therapeutic goal, whether it be a highly potent agent against resistant bacteria or a selective inhibitor of a human enzyme for cancer therapy.

Q & A

Q. What are the key synthetic methodologies for 7-Fluoroquinoline-4(1H)-thione, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves cyclization of fluorinated quinoline precursors or thiolation of preformed quinoline scaffolds. For example:

  • Fluorination Step : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor under anhydrous conditions to introduce the fluorine substituent.
  • Thione Formation : React intermediates with Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) in refluxing toluene to convert carbonyl groups to thiones .
  • Purification : Recrystallize from ethanol or methanol, and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, Rf_f ≈ 0.3–0.5 in ethyl acetate/hexane).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and 1H^{1}\text{H}-NMR to identify thione tautomers (e.g., thiol-thione equilibrium) .
  • X-ray Crystallography : Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (for small molecules) to resolve bond lengths (e.g., C–S ≈ 1.67 Å) and hydrogen-bonding networks .
  • IR Spectroscopy : Confirm thione C=S stretching vibrations (~1250–1150 cm1^{-1}) and N–H bonds (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) govern the solid-state packing of this compound?

Answer:

  • Hydrogen Bonds : N–H⋯N and C–H⋯S interactions dominate, as seen in analogous thione structures. For example, N–H⋯N bonds (2.89–3.10 Å) stabilize chains along the [100] axis, while C–H⋯S bonds (3.71–3.80 Å) reinforce 3D packing .
  • Hirshfeld Analysis : Use Crystal Explorer to quantify interactions (e.g., 36.8% C–H⋯S and 13.8% N–H⋯N contributions). Compare fingerprint plots to identify deviations caused by fluorine’s electronegativity .
  • Impact of Fluorine : The fluorine atom may distort π-stacking distances by ~0.1–0.3 Å due to its electron-withdrawing effects, altering charge-transfer properties .

Q. How can computational methods resolve contradictions in experimental data (e.g., tautomerism, spectroscopic assignments)?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict tautomeric stability (e.g., thione vs. thiol forms). Compare computed 1H^{1}\text{H}-NMR shifts (GIAO method) with experimental data to validate assignments .
  • Docking Studies : Model interactions with biological targets (e.g., MAOB enzymes) to explain discrepancies in IC50_{50} values. Fluorine’s role in enhancing binding affinity (via hydrophobic or electrostatic effects) can be quantified .

Q. What strategies improve the reproducibility of biological activity assays for this compound derivatives?

Answer:

  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) with triplicate measurements. Normalize results against cisplatin controls and account for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and validate via time-kill assays .
  • Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) between derivatives, particularly those with varying substituents (e.g., Cl vs. CF3_3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.